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Synthesis, Reactivity, and Applications in Drug
Discovery
Executive Summary
2-Chloro-5-fluoro-N-methylpyridin-4-amine (CAS: 1256834-94-2) is a highly specialized

pyridine scaffold used primarily in the development of small-molecule inhibitors for oncology

and immunology. Its structural uniqueness lies in the specific arrangement of a 2-chloro

"handle" for cross-coupling, a 5-fluoro motif for metabolic stability and electronic modulation,

and a 4-N-methylamino group that often serves as a key hydrogen-bond donor/acceptor in

ATP-binding pockets.

This guide details the regioselective synthesis of this core, its mechanistic underpinnings, and

its application in synthesizing inhibitors for targets such as EHMT1/2 (G9a) and KRAS.

Chemical Identity & Physical Properties[1][2][3][4]
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Property Specification

Chemical Name 2-Chloro-5-fluoro-N-methylpyridin-4-amine

CAS Number 1256834-94-2

Molecular Formula C₆H₆ClFN₂

Molecular Weight 160.58 g/mol

Appearance Off-white to pale yellow solid

Solubility Soluble in DMSO, DMF, THF, Dichloromethane

pKa (Calculated) ~3.5 (Pyridine N), ~10.5 (Amine NH)

SMILES CNC1=C(F)C=NC(Cl)=C1

Synthetic Pathways & Regiochemistry
The Core Synthesis: Regioselective SNAr
The primary route to this scaffold is the nucleophilic aromatic substitution (SNAr) of 2,4-

dichloro-5-fluoropyridine with methylamine.

The Challenge: The starting material has two electrophilic sites (C2 and C4). The Solution: The

reaction is highly regioselective for the C4 position.[1]

Mechanistic Insight (Expertise & Experience)
Why C4 over C2?

Electronic Activation: The nitrogen atom in the pyridine ring exerts a strong electron-

withdrawing effect. The C4 position is para-like to the nitrogen, making it highly deficient in

electron density and thus more susceptible to nucleophilic attack than the ortho-like C2

position.

Fluorine Effect: The fluorine atom at C5 is strongly electronegative. It inductively withdraws

electron density from the adjacent C4 carbon, further activating it for nucleophilic attack.

While fluorine can destabilize the transition state via mesomeric donation, the inductive effect

dominates in this specific heterocyclic system, directing the amine to C4.
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Reaction Workflow Diagram
The following diagram illustrates the synthesis and the critical regioselective step.
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Caption: Regioselective SNAr pathway favoring C4 substitution due to electronic activation by

the pyridine nitrogen and C5-fluorine.

Experimental Protocols
Protocol A: Synthesis of 2-Chloro-5-fluoro-N-
methylpyridin-4-amine
Validating Source: Adapted from WO2017181177 (Epizyme, Inc.)

Materials:

2,4-Dichloro-5-fluoropyridine (1.0 eq)[2][3]

Methylamine (2.0 M in THF, 2.5 eq)

Triethylamine (3.0 eq) or K₂CO₃ (2.0 eq)

Solvent: Anhydrous THF or Ethanol

Step-by-Step Procedure:
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Setup: Charge a pressure tube or sealed reaction vial with 2,4-dichloro-5-fluoropyridine (e.g.,

300 mg) dissolved in anhydrous THF (8 mL).

Addition: Cool the solution to 0°C. Dropwise add the methylamine solution.

Reaction: Seal the vessel and heat to 80°C for 18 hours.

Note: Monitoring by LCMS is crucial. You should see the consumption of the starting

material (Rt ~ high) and the appearance of the product (M+H = 161).

Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to

remove excess methylamine and solvent.

Purification: Dilute the residue with Ethyl Acetate and wash with water and brine. Dry over

Na₂SO₄.[4] Purify via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate gradient 0-

40%).

Yield: Expect 75-85% yield of a pale solid.

Protocol B: Downstream Coupling (Suzuki-Miyaura)
Application: Functionalizing the C2-position.

Reagents: Product from Protocol A (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05

eq), Cs₂CO₃ (3.0 eq).

Conditions: 1,4-Dioxane/Water (4:1), 90°C, 4 hours.

Outcome: The C2-chlorine is highly reactive towards Pd-catalyzed cross-coupling, allowing

for the rapid construction of biaryl kinase inhibitors.

Medicinal Chemistry Applications
Epigenetic Modulation (EHMT1/2 Inhibitors)
This scaffold is a confirmed intermediate in the synthesis of inhibitors for Euchromatic Histone-

lysine N-Methyltransferase 1 and 2 (EHMT1/2), also known as G9a.
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Mechanism: The 4-amino-pyridine core mimics the adenine ring of the cofactor SAM (S-

adenosyl methionine), binding into the hinge region of the methyltransferase.

Role of Fluorine: The C5-fluorine occupies a small hydrophobic pocket and protects the ring

from oxidative metabolism (blocking P450 oxidation at the electron-rich C5 position).

KRAS and Kinase Inhibition
While specific proprietary structures vary, the 2-chloro-5-fluoro-4-aminopyridine motif is

structurally analogous to the core found in Sotorasib (KRAS G12C inhibitor) and Lorlatinib

(ALK/ROS1 inhibitor).

Sotorasib Analog: Sotorasib utilizes a pyrido[2,3-d]pyrimidin-2(1H)-one core, but early

discovery efforts often utilize the simpler pyridine scaffold to establish SAR (Structure-Activity

Relationships) before cyclizing to the bicycle.

Key Interaction: The N-methyl group at C4 often forms a critical hydrogen bond with the

hinge region backbone carbonyl of the target kinase.

Safety & Handling (MSDS Highlights)
Hazard Class Statement Precaution

Acute Toxicity H302: Harmful if swallowed.
Do not eat/drink in lab. Wash

hands post-handling.

Skin/Eye Irritant
H315/H319: Causes skin/eye

irritation.

Wear nitrile gloves and safety

goggles.

Reactivity
Stable, but incompatible with

strong oxidizers.

Store in a cool, dry place

under inert gas (Argon).

Disposal: Halogenated organic waste.[5] Do not dispose of in general drains.
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Source for Protocol A and applic

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for

CID 58283466: 2-Chloro-5-fluoro-N-methylpyridin-4-amine.

Verification of chemical identity and physical properties.

BenchChem Technical Support. Controlling Regioselectivity in Dichloropyridine Reactions.

Source for mechanistic insight on C4 vs C2 regioselectivity in SNAr reactions.

MDPI Molecules. Regioselective Nucleophilic Aromatic Substitution: Insights into 4-

Aminoquinazoline Synthesis.

Comparative analysis of regioselectivity in 2,4-dichloro-heterocycles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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